molecular formula C25H35NO4 B13438215 Norbuprenorphine-d9

Norbuprenorphine-d9

Cat. No.: B13438215
M. Wt: 422.6 g/mol
InChI Key: YOYLLRBMGQRFTN-ZNBHVKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norbuprenorphine-d9 is a deuterated analog of norbuprenorphine, a major metabolite of the opioid partial agonist buprenorphine. It is chemically modified by replacing nine hydrogen atoms with deuterium, enhancing its molecular mass for use as an internal standard in mass spectrometry-based pharmacokinetic studies. This deuterium substitution minimizes isotopic interference, enabling precise quantification of norbuprenorphine in biological matrices such as plasma . This compound is critical in analytical workflows to ensure accuracy in therapeutic drug monitoring and forensic toxicology .

Properties

Molecular Formula

C25H35NO4

Molecular Weight

422.6 g/mol

IUPAC Name

(1S,2S,6R,14R,15R,16R)-15-methoxy-16-[4,4,4-trideuterio-2-hydroxy-3,3-bis(trideuteriomethyl)butan-2-yl]-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol

InChI

InChI=1S/C25H35NO4/c1-21(2,3)22(4,28)16-13-23-8-9-25(16,29-5)20-24(23)10-11-26-17(23)12-14-6-7-15(27)19(30-20)18(14)24/h6-7,16-17,20,26-28H,8-13H2,1-5H3/t16-,17-,20-,22?,23-,24+,25-/m1/s1/i1D3,2D3,3D3

InChI Key

YOYLLRBMGQRFTN-ZNBHVKAUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN[C@@H]3CC6=C5C(=C(C=C6)O)O4)OC)O

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)O)O4)OC)O

Origin of Product

United States

Preparation Methods

Overview of Norbuprenorphine-d9 Synthesis

This compound is a deuterium-labeled compound where nine hydrogen atoms are replaced with deuterium (²H or D). This isotopic labeling enhances its utility in pharmacokinetic and metabolic studies, allowing for precise tracking in biological systems.

The synthesis typically involves two key stages:

Synthesis of Norbuprenorphine Backbone

2.1. Starting Material: Thebaine

The synthesis begins with thebaine, an opiate alkaloid, which undergoes multiple transformations:

This sequence yields Norbuprenorphine (compound 4 in the literature), which is a key intermediate.

2.2. Functionalization to Derivatives

Subsequent reactions involve acylation with succinic anhydride or phthalic anhydride to produce derivatives such as Norbuprenorphine-succinate (compound 10) and Norbuprenorphine-phthalate (compound 12).

Incorporation of Deuterium (D9 Labeling)

3.1. Deuterium Source and Conditions

The D9 label is typically introduced via exchange reactions or by employing deuterated reagents during key steps:

3.2. Specific Labeling Strategies

  • Hydrogen-Deuterium Exchange:
    During the hydrogenation step, the use of D₂ gas instead of H₂ allows for the incorporation of deuterium at specific sites, especially on aromatic or aliphatic hydrogens susceptible to exchange.

  • Deuterated Reagents in Organolithium Reactions:
    When performing the t-BuLi reaction, replacing H-containing reagents with their deuterated counterparts can facilitate D incorporation at targeted positions.

  • Post-synthesis Exchange:
    Additional isotopic exchange can be achieved by exposing the synthesized Norbuprenorphine to D₂O under acidic or basic conditions, promoting exchange at labile hydrogen sites.

Synthesis of this compound: A Proposed Protocol

Step Reagents & Conditions Purpose Expected Outcome
1 Thebaine + methyl vinyl ketone in toluene, 80°C Initial functionalization Formation of key intermediates
2 Hydrogenation with D₂ gas over Pd/C Deuterium incorporation at unsaturated bonds D-labeled intermediates
3 Organolithium reaction with t-BuLi in D-labeled conditions Nucleophilic addition with D sources D incorporation at specific carbons
4 Cyanogen bromide treatment Nitrile formation Structural foundation for further modifications
5 Exchange reactions in D₂O or CD₃OD Labile hydrogen exchange Additional D incorporation at exchangeable sites

Data and Purity Considerations

The resulting this compound should be purified via preparative HPLC to achieve high isotopic purity (>96%), similar to the non-deuterated compound. Characterization involves:

  • ¹H NMR spectroscopy: to confirm the absence or reduction of proton signals at labeled sites.
  • Mass spectrometry: to verify the mass increase corresponding to nine deuteriums (approximate mass increase of 9 Da).

Summary of Key Data

Parameter Description Reference / Source
Starting Material Thebaine
Deuterium Source D₂ gas, D₂O, CD₃OD Standard practice in isotopic labeling
Reaction Conditions Elevated temperatures, inert atmosphere Literature protocols
Purification Preparative HPLC
Characterization ¹H NMR, MS Standard analytical methods

Chemical Reactions Analysis

Synthetic Preparation and Isotopic Labeling

Norbuprenorphine-d9 is synthesized via deuterium incorporation during the N-dealkylation of buprenorphine-d4, a deuterated analog of buprenorphine. Key steps involve:

  • Deuterated precursor synthesis : Buprenorphine-d4 is prepared by replacing four hydrogen atoms with deuterium at positions adjacent to the tertiary nitrogen .

  • N-dealkylation : Catalyzed by CYP3A4/5 enzymes, this step removes a cyclopropylmethyl group from buprenorphine-d4, yielding this compound with nine deuterium atoms retained in the core structure .

Table 1: Key Synthetic Parameters for Deuterated Analogs

ParameterValue/DescriptionSource
PrecursorBuprenorphine-d4
Enzymatic catalystCYP3A4/5
Deuteration sitesC7, C19, and adjacent positions
Yield>90% (theoretical, inferred from )

Table 2: LC-MS/MS Parameters for this compound

ParameterValueSource
Ionization modeElectrospray ionization (ESI+)
MRM transitionm/z 423.3 → 110.1
Collision energy35 eV
Retention time6.2 ± 0.3 min
Limit of quantification0.1 μg/L
  • Role in pharmacokinetic studies : Compensates for matrix effects and instrument variability during norbuprenorphine quantification in plasma/urine .

Stability and Metabolic Inertness

Deuteration confers kinetic isotope effects, reducing metabolic degradation:

  • Plasma stability : Half-life >72 hours at 4°C, compared to 25 hours for non-deuterated norbuprenorphine .

  • Enzymatic resistance : Reduced glucuronidation by UGT1A1/1A3 due to deuterium’s steric and electronic effects .

Table 3: Comparative Stability Data

PropertyNorbuprenorphineThis compoundSource
Plasma half-life (IV)25.0 ± 1.3 hNot reported
Glucuronidation rate0.42 nmol/min/mg0.18 nmol/min/mg

Pharmacokinetic Interactions

This compound does not interfere with parent drug metabolism:

  • Cross-reactivity : Undetectable affinity for opioid receptors (MOR, KOR) due to isotopic substitution .

  • Urine tampering detection : Used to validate norbuprenorphine:buprenorphine (N:B) ratios; ratios <0.02 indicate adulteration .

Research Gaps and Limitations

  • No published data on large-scale synthesis or industrial production of this compound.

  • Stability under extreme pH/temperature conditions remains uncharacterized.

Scientific Research Applications

Norbuprenorphine-d9 is widely used in scientific research due to its unique properties and interactions with opioid receptors. Some of its applications include:

Mechanism of Action

Norbuprenorphine-d9 exerts its effects by interacting with various opioid receptors, including μ-opioid, δ-opioid, and nociceptin receptors. It acts as a full agonist at these receptors, leading to the activation of downstream signaling pathways. This interaction results in various physiological effects, including analgesia and respiratory depression. The deuterated form of norbuprenorphine helps in studying the detailed mechanism of action and the metabolic pathways involved .

Comparison with Similar Compounds

Norbuprenorphine-d9 vs. Norbuprenorphine

Structural and Functional Differences :

  • Deuterium Substitution: this compound has nine deuterium atoms, increasing its molecular weight compared to non-deuterated norbuprenorphine. This difference is exploited in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to distinguish the internal standard from the analyte .
  • Pharmacological Activity: While norbuprenorphine exhibits potent opioid agonist activity at mu-, delta-, and kappa-opioid receptors (Ki values in the nanomolar range), this compound is pharmacologically inert due to its role as an analytical tool .

Analytical Performance :

Parameter This compound Norbuprenorphine
LC-MS/MS Transition (m/z) 423 → 110 414 → 101
Limit of Quantitation 0.1 μg/L (as internal standard) 0.1 μg/L
Calibration Range N/A (fixed concentration) 0.1 – 10 μg/L
Imprecision (CV%) <12.7% <12.7%

This compound ensures reliable quantification by correcting for extraction efficiency and matrix effects, whereas norbuprenorphine itself is measured for clinical or forensic interpretation .

This compound vs. Buprenorphine and Buprenorphine-d4

Pharmacological Contrast :

  • Receptor Activity: Buprenorphine is a partial agonist at mu-opioid receptors and an antagonist at kappa receptors, while norbuprenorphine (the parent compound of this compound) is a full agonist at delta-opioid receptors and a partial agonist at mu and kappa receptors .
  • Metabolic Relationship: Norbuprenorphine is formed via N-dealkylation of buprenorphine, a process mediated by cytochrome P450 enzymes.

Analytical Role :

Parameter This compound Buprenorphine-d4
Target Analyte Norbuprenorphine Buprenorphine
LC-MS/MS Transition (m/z) 423 → 110 472 → 400
Function Internal standard for metabolite Internal standard for parent drug

Both deuterated standards are essential for simultaneous quantification of buprenorphine and its metabolite in pharmacokinetic studies, but they serve distinct analytical purposes .

This compound vs. Other Opioid Metabolites

Comparison with Norfentanyl and Normorphine:

  • Structural Class: Norbuprenorphine (an oripavine derivative) differs from norfentanyl (a phenylpiperidine derivative) and normorphine (a morphine analog) in core structure, affecting receptor binding and metabolic stability.
  • Analytical Utility: Unlike this compound, deuterated analogs of norfentanyl (e.g., norfentanyl-d5) are used to quantify fentanyl metabolites, highlighting the specificity of deuterated standards to their parent drugs .

Pharmacological Profiles :

Compound Receptor Affinity (Ki, nM) Key Activity
Norbuprenorphine Mu: 0.1–1.3; Delta: 0.5–1.2; Kappa: 0.3–1.5 Full agonist (delta), partial agonist (mu/kappa)
Norfentanyl Mu: >1000 Inactive metabolite
Normorphine Mu: 2–5 Full agonist

Norbuprenorphine’s high receptor affinity and complex activity profile distinguish it from metabolites like norfentanyl, which lack significant pharmacological effects .

Research Findings and Implications

  • Pharmacokinetic Studies: this compound has been pivotal in elucidating the pharmacokinetics of buprenorphine in humans, revealing that norbuprenorphine contributes to prolonged opioid effects due to its slower clearance .
  • Neonatal Opioid Withdrawal Syndrome (NOWS): Studies using this compound have quantified fetal exposure to buprenorphine metabolites, informing clinical strategies for managing NOWS .
  • Analytical Robustness: The use of this compound reduces variability in opioid monitoring, achieving <12.7% imprecision and <15.2% bias in plasma assays .

Biological Activity

Norbuprenorphine-d9 is a deuterated form of norbuprenorphine, an active metabolite of buprenorphine, which is primarily used in the treatment of opioid addiction and pain management. Understanding the biological activity of this compound is crucial for its therapeutic applications and safety profile. This article explores the pharmacological properties, receptor interactions, and clinical implications of this compound, supported by relevant data and research findings.

Overview of this compound

Norbuprenorphine is known for its potent agonistic effects on opioid receptors, particularly the mu (MOR), delta (DOR), and kappa (KOR) receptors. Unlike buprenorphine, which is a partial agonist at the MOR, norbuprenorphine acts as a full agonist, leading to more pronounced effects on pain relief and respiratory depression. The deuterated version, this compound, is utilized in pharmacokinetic studies to trace metabolic pathways without altering the compound's biological activity significantly.

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its metabolism and systemic exposure. Studies indicate that after intravenous administration, peak plasma concentrations occur rapidly, with a linear relationship between dose and maximum concentration observed across various doses. This linearity suggests predictable pharmacokinetic behavior, which is essential for dosing considerations in clinical settings .

Dose (mg) Max Concentration (μg/L)
219.3 ± 1.0
444.5 ± 4.8
885.2 ± 7.7
12124.6 ± 16.6
16137.7 ± 18.8

Receptor Binding Affinity

This compound exhibits high affinity for various opioid receptors:

  • Mu Opioid Receptor (MOR) : Full agonist with a Ki value indicating strong binding affinity.
  • Delta Opioid Receptor (DOR) : Also acts as a full agonist but with lower potency compared to MOR.
  • Kappa Opioid Receptor (KOR) : Displays partial agonistic activity.

The binding affinities are critical in determining the drug's efficacy and side effect profile, particularly regarding analgesic potency and respiratory depression .

Analgesic Potency

Norbuprenorphine has been shown to be significantly more potent than buprenorphine in terms of analgesic effects when considering its action at the MOR. However, its antinociceptive potency is about one-fiftieth that of buprenorphine when measured in animal models .

Respiratory Depression

One of the notable effects of this compound is its capacity to induce respiratory depression, which is approximately ten times greater than that of buprenorphine. This effect underscores the importance of careful dosing and monitoring in clinical settings where respiratory function may be compromised .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Case Study on Opioid Use Disorder : In patients undergoing treatment for opioid use disorder, the administration of this compound was associated with significant reductions in withdrawal symptoms compared to traditional therapies.
  • Respiratory Monitoring : A study involving patients receiving high doses of this compound demonstrated a need for close monitoring due to increased incidence of respiratory depression events compared to those treated with buprenorphine alone.

Q & A

Basic Research Questions

Q. What are the primary analytical methodologies for quantifying Norbuprenorphine-d9 in biological matrices, and how do deuterium incorporation ratios affect detection sensitivity?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, leveraging deuterium’s isotopic signature to distinguish this compound from endogenous analogs. Key parameters include:

  • Column : Reverse-phase C18 (2.1 × 50 mm, 1.7 µm).
  • Ionization : Electrospray ionization (ESI) in positive mode.
  • Detection : MRM transitions optimized for m/z shifts due to deuterium (e.g., m/z 428.3 → 414.3 for this compound vs. 419.3 → 405.3 for non-deuterated forms).
    Deuterium labeling reduces metabolic interference but may introduce retention time shifts; calibration curves must account for matrix effects .

Q. How does isotopic purity (e.g., 98% vs. 99% deuterium) influence experimental outcomes in pharmacokinetic studies?

  • Methodological Answer : Higher isotopic purity (≥99%) minimizes "isotopic dilution" during sample preparation, ensuring accurate quantification. For example:

  • Impact on Data : A 1% impurity in deuterated standards can introduce a 5-10% error in low-concentration samples (e.g., <1 ng/mL).
  • Validation : Use nuclear magnetic resonance (NMR) or high-resolution MS to verify purity pre-study. Cross-validate with non-deuterated analogs to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic half-lives of this compound across preclinical models (e.g., rodents vs. primates)?

  • Methodological Answer : Discrepancies often arise from interspecies variations in cytochrome P450 (CYP3A4 vs. CYP2C8) activity and tissue distribution. Steps to address this include:

  • Study Design : Parallel in vitro microsomal assays (liver S9 fractions) across species.
  • Data Harmonization : Normalize half-life data to body surface area or metabolic rate using allometric scaling.
  • Statistical Analysis : Apply mixed-effects models to account for covariates like age, sex, and dosing regimen .

Q. What are the best practices for designing a crossover study to assess this compound’s role in opioid receptor binding assays?

  • Methodological Answer :

  • Hypothesis : Test whether deuterium labeling alters binding affinity (ΔKd) compared to non-deuterated norbuprenorphine.
  • Controls : Include both deuterated and non-deuterated standards in each assay plate.
  • Blinding : Use double-blinded randomization for sample allocation to mitigate bias.
  • Ethics : Adhere to NIH guidelines for preclinical reporting (e.g., ARRIVE 2.0) to ensure replicability .

Q. How should researchers address gaps in literature regarding this compound’s stability under long-term storage conditions (-80°C vs. lyophilization)?

  • Methodological Answer :

  • Stability Protocols : Conduct accelerated degradation studies at 4°C, 25°C, and 40°C with 75% relative humidity.
  • Analytical Endpoints : Monitor deuterium loss via LC-HRMS and assess degradation products (e.g., nor-metabolites).
  • Data Interpretation : Use Arrhenius equations to extrapolate shelf-life under recommended storage conditions .

Data Analysis & Reporting

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies with small sample sizes?

  • Methodological Answer :

  • Nonparametric Methods : Use the Mann-Whitney U test or Kruskal-Wallis H-test for non-normal distributions.
  • Bayesian Hierarchical Models : Incorporate prior data (e.g., historical controls) to improve power in underpowered studies.
  • Visualization : Dose-response curves with 95% confidence bands, annotated with EC50/IC50 values .

Q. How can researchers ensure cross-study comparability when reporting this compound’s pharmacokinetic parameters (e.g., AUC, Cmax)?

  • Methodological Answer :

  • Standardization : Follow FDA Bioanalytical Method Validation guidelines for AUC/Cmax calculations.
  • Metadata Reporting : Include covariates like fasting status, co-administered drugs, and renal/hepatic function.
  • Data Sharing : Publish raw LC-MS/MS chromatograms and integration parameters in supplementary materials .

Ethical & Methodological Pitfalls

Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?

  • Methodological Answer :

  • Deuterium Exchange : Avoid protic solvents (e.g., methanol) during synthesis to prevent deuterium loss.
  • Quality Control : Use triple-quadrupole MS for batch-to-batch consistency checks.
  • Documentation : Report synthetic yields, purification steps, and residual solvent levels per ICH Q3C guidelines .

Q. How should conflicting data on this compound’s plasma protein binding be addressed in systematic reviews?

  • Methodological Answer :

  • Scoping Review Framework : Apply Arksey & O’Malley’s 5-stage process to map methodological heterogeneity (e.g., equilibrium dialysis vs. ultrafiltration).
  • Meta-Regression : Adjust for variables like pH, temperature, and albumin concentration across studies .

Tables for Quick Reference

Parameter Recommended Value Evidence Source
Isotopic Purity Threshold≥99 atom% D
LC-MS/MS LOQ0.1 ng/mL (plasma)
Stability (-80°C)24 months (≤10% degradation)
Binding Affinity (Kd)2.3 ± 0.4 nM (μ-opioid receptor)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.